2-[(2-chlorophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione 2-[(2-chlorophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC1025531
InChI: InChI=1S/C21H15ClN2O2/c22-17-13-7-8-14-18(17)23-24-19(20(25)15-9-3-1-4-10-15)21(26)16-11-5-2-6-12-16/h1-14,23H
SMILES: C1=CC=C(C=C1)C(=O)C(=NNC2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3
Molecular Formula: C21H15ClN2O2
Molecular Weight: 362.8 g/mol

2-[(2-chlorophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione

CAS No.:

Cat. No.: VC1025531

Molecular Formula: C21H15ClN2O2

Molecular Weight: 362.8 g/mol

* For research use only. Not for human or veterinary use.

2-[(2-chlorophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione -

Specification

Molecular Formula C21H15ClN2O2
Molecular Weight 362.8 g/mol
IUPAC Name 2-[(2-chlorophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione
Standard InChI InChI=1S/C21H15ClN2O2/c22-17-13-7-8-14-18(17)23-24-19(20(25)15-9-3-1-4-10-15)21(26)16-11-5-2-6-12-16/h1-14,23H
Standard InChI Key ZPXKXQBJEUGXLB-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C(C=C1)C(=O)C(=NNC2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3
SMILES C1=CC=C(C=C1)C(=O)C(=NNC2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3
Canonical SMILES C1=CC=C(C=C1)C(=O)C(=NNC2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator